molecular formula C6H6FNO B1326460 (5-Fluoropyridin-2-yl)methanol CAS No. 802325-29-7

(5-Fluoropyridin-2-yl)methanol

Cat. No. B1326460
Key on ui cas rn: 802325-29-7
M. Wt: 127.12 g/mol
InChI Key: BKLMFAZXPZQITJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935722B2

Procedure details

Add thionyl chloride (320 μL, 4.30 mmol) slowly to a 0° C. solution of (5-fluoro-pyridin-2-yl)-methanol (420 mg, 3.31 mmol) in methylene chloride (15 mL). Stir the reaction at 0° C. for 3 h and quench with isopropyl alcohol. Dilute the reaction contents with methylene chloride (50 mL) and then saturated aqueous sodium bicarbonate (20 mL). Separate the organic phase, dry(magnesium sulfate), filter and concentrate in vacuo to give an oil. The oil is treated with hydrochloric acid (10 mL, 3 M solution in dioxane) at room temperature for 30 min. The resultant solid is collected by filtration and washed with a minimal amount of cold diethyl ether to give 200 mg (33%) as a yellow solid. MS (APCI): m/z 146 [C6H5ClFN+H]+; 1H NMR (300 MHz, CDCl3): δ 8.42 (s, 1H), 7.56-7.37 (m, 2H), 4.67 (s, 2H).
Quantity
320 μL
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:7]=[CH:8][C:9]([CH2:12]O)=[N:10][CH:11]=1.C(=O)(O)[O-].[Na+].[ClH:19]>C(Cl)Cl>[ClH:3].[Cl:19][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([F:5])=[CH:11][N:10]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
320 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
420 mg
Type
reactant
Smiles
FC=1C=CC(=NC1)CO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at 0° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
quench with isopropyl alcohol
ADDITION
Type
ADDITION
Details
Dilute
CUSTOM
Type
CUSTOM
Details
the reaction contents with methylene chloride (50 mL)
CUSTOM
Type
CUSTOM
Details
Separate the organic phase, dry(magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
FILTRATION
Type
FILTRATION
Details
The resultant solid is collected by filtration
WASH
Type
WASH
Details
washed with a minimal amount of cold diethyl ether
CUSTOM
Type
CUSTOM
Details
to give 200 mg (33%) as a yellow solid

Outcomes

Product
Name
Type
Smiles
Cl.ClCC1=NC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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